
2,2-Dimethyl-3-phenylaziridine
Overview
Description
2,2-Dimethyl-3-phenylaziridine is an organic compound with the molecular formula C10H13N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group and two methyl groups attached to the aziridine ring, making it a sterically hindered and relatively stable aziridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-phenylaziridine can be synthesized through several methods, including:
Cyclization of N-(2,2-dimethyl-3-phenylpropyl)amines: This method involves the intramolecular cyclization of N-(2,2-dimethyl-3-phenylpropyl)amines under basic conditions to form the aziridine ring.
Ring-closure reactions: Aziridines can be synthesized by the ring-closure of appropriate precursors, such as the reaction of 2,2-dimethyl-3-phenylpropylamine with a halogenating agent like thionyl chloride or phosphorus tribromide.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used methods include:
Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous flow reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation reactions: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Substitution reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reaction conditions: Mild to moderate temperatures, often in the presence of a catalyst or under basic conditions
Major Products Formed
Substituted amines: Formed by nucleophilic ring-opening with amines
Ethers and thioethers: Formed by nucleophilic ring-opening with alcohols and thiols
Oxaziridines: Formed by oxidation reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,2-dimethyl-3-phenylaziridine is , characterized by a three-membered aziridine ring. The unique substitution pattern—two methyl groups at the 2-position and a phenyl group at the 3-position—contributes to its reactivity and utility in chemical synthesis. The aziridine ring's inherent strain makes it a reactive intermediate, facilitating various transformations.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic and electrophilic reactions allows chemists to create complex molecules efficiently.
Transformation Examples:
- N-Alkylation: The compound can be transformed into N-alkyl aziridines, which are valuable intermediates in the synthesis of pharmaceuticals.
- Ring-opening Reactions: The aziridine ring can be opened under mild conditions to yield amines, which are crucial in drug development.
Pharmaceutical Chemistry
In pharmaceutical research, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity due to their structural similarity to bioactive compounds.
Case Studies:
- Research indicates that aziridines can be precursors for various bioactive molecules, including those with anti-cancer properties.
- Studies have shown that modifications of the aziridine structure can enhance its interaction with biological targets .
Material Science
The compound is also investigated for its role in material science, particularly in the synthesis of polymers and other advanced materials.
Applications in Materials:
- As a precursor for polymerization reactions, it contributes to the development of new materials with tailored properties.
- Its unique structure allows for the creation of cross-linked networks that improve material strength and stability.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-phenylaziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted derivatives, which can interact with biological targets or be used in further chemical transformations. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.
Comparison with Similar Compounds
2,2-Dimethyl-3-phenylaziridine can be compared with other aziridines, such as:
2-Phenylaziridine: Lacks the two methyl groups, making it less sterically hindered and more reactive.
2,2-Dimethylaziridine: Lacks the phenyl group, making it less hydrophobic and less sterically hindered.
3-Phenylaziridine: Lacks the two methyl groups, making it less sterically hindered and more reactive.
The uniqueness of this compound lies in its combination of steric hindrance and hydrophobicity, which can influence its reactivity and interactions with other molecules.
Biological Activity
2,2-Dimethyl-3-phenylaziridine is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, chemical properties, biological effects, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its aziridine ring structure, which contributes to its reactivity. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution due to the strain in the aziridine ring.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 175.25 g/mol |
Melting Point | 40-42 °C |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have demonstrated that this compound shows promising antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effective inhibition of growth at specific concentrations.
Anticancer Activity
In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival.
The biological activity of this compound is largely attributed to its ability to interact with nucleophiles due to the strained aziridine ring. This reactivity facilitates the formation of adducts with biological macromolecules such as proteins and nucleic acids, potentially leading to cytotoxic effects in cancer cells .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : A study involving human pancreatic cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was shown to activate caspase pathways involved in apoptosis.
- Antimicrobial Screening : In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of approximately 64 µg/mL for both bacteria, suggesting strong antibacterial properties.
Comparison with Related Compounds
When compared with structurally similar compounds like 1,2-Dimethyl-3-phenylaziridine and Phenylacetone, this compound stands out due to its unique aziridine ring and enhanced reactivity profile.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | High |
1,2-Dimethyl-3-phenylaziridine | Moderate | Low |
Phenylacetone | Low | Moderate |
Properties
IUPAC Name |
2,2-dimethyl-3-phenylaziridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEWPHXVKWPHMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326162 | |
Record name | NSC524930 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23040-89-3 | |
Record name | 2,2-Dimethyl-3-phenylaziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023040893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC524930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC524930 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-3-phenylaziridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE39R8U77U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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